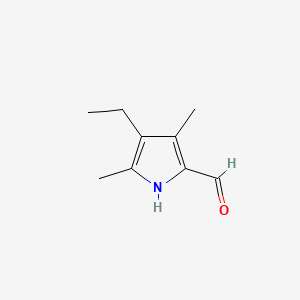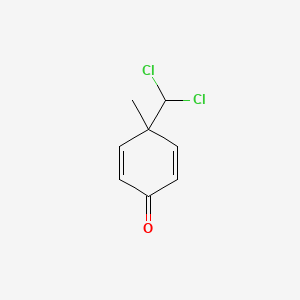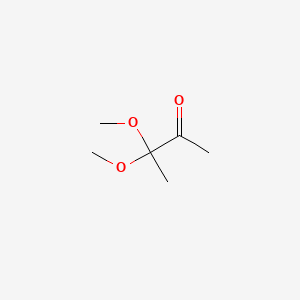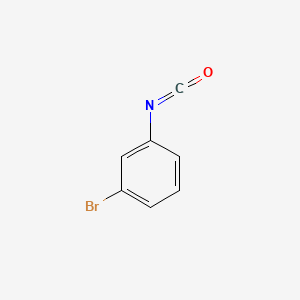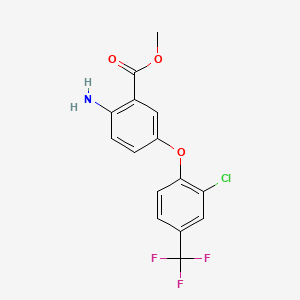
Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate are not directly available, related compounds have been synthesized through various methods. For instance, the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization, has been reported .Wissenschaftliche Forschungsanwendungen
Subheading Crystal Structure and Molecular Interactions
Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate has been studied for its crystal structure and molecular interactions. The compound forms part of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, showing dihedral angles and distances between the farthest two atoms in its crystal structures. The molecular structures are linked through C-H...O interactions to form sheets of molecules, indicating a stable and intricate crystal lattice (Li et al., 2005).
Pesticidal Applications
Subheading Pesticidal Applications
The compound, also referred to as amidoflumet, has been recognized for its use as a novel acaricide. Its structural orientation facilitates intramolecular N—H⋯O hydrogen bonding, which might contribute to its pesticidal efficacy (Kimura & Hourai, 2005).
Antagonist Activity in Receptors
Subheading Antagonist Activity in Receptors
A derivative of this compound, 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, has been identified as a functional PGE2 antagonist, selective for the EP1 receptor subtype. Structural modifications of this derivative have led to optimized antagonist activity, indicating the compound's relevance in receptor activity modulation (Naganawa et al., 2006).
Synthesis Processes
Subheading Synthesis Processes
The compound has been involved in various synthesis processes, illustrating its role as an intermediary in the formation of complex chemicals. These processes involve intricate steps of reduction, condensation, cyclization, methylation, and hydrolysis, demonstrating its versatility in chemical synthesis (Liu, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c1-22-14(21)10-7-9(3-4-12(10)20)23-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOQUFPZQGEZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206833 | |
| Record name | Benzoic acid, 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate | |
CAS RN |
58105-66-1 | |
| Record name | Benzoic acid, 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058105661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



